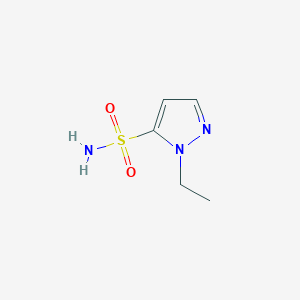
1-ethyl-1H-pyrazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-1H-pyrazole-5-sulfonamide, also known as EHPS, is an important organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a five-membered heterocyclic compound with a sulfonamide group attached to the pyrazole ring. It is a versatile compound that can be synthesized in various ways and has a variety of uses in the lab setting. In
Mecanismo De Acción
The mechanism of action of 1-ethyl-1H-pyrazole-5-sulfonamide is not fully understood. However, it is believed that the compound binds to the active site of enzymes and alters their activity. This can lead to changes in the enzymatic reaction rate, which can affect the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
1-ethyl-1H-pyrazole-5-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and xanthine oxidase. In addition, it has been shown to have anti-inflammatory and antioxidant properties. Furthermore, it has been found to be an effective inhibitor of histone deacetylases, which can lead to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-1H-pyrazole-5-sulfonamide has several advantages and limitations for lab experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, it is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for 1-ethyl-1H-pyrazole-5-sulfonamide. One potential direction is the development of more efficient synthesis methods. Additionally, further research could be done to investigate the mechanism of action of the compound and its potential applications in drug development. Finally, further research could be done to investigate the biochemical and physiological effects of the compound, as well as its potential therapeutic applications.
Métodos De Síntesis
1-ethyl-1H-pyrazole-5-sulfonamide can be synthesized through several different methods. The most common method is the reaction between ethyl pyrazole-5-carboxylate and sodium sulfite or sodium bisulfite. This reaction produces a sulfonamide group that is attached to the pyrazole ring. Other methods include the reaction of ethyl pyrazole-5-carboxylate with sulfamic acid, the reaction of ethyl pyrazole-5-carboxylate with thiourea, and the reaction of ethyl pyrazole-5-carboxylate with sulfuric acid.
Aplicaciones Científicas De Investigación
1-ethyl-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent for the preparation of other organic compounds, and as a ligand for metal complexes. It has also been used in the synthesis of pharmaceuticals, as a corrosion inhibitor, and as an antioxidant. Furthermore, it has been used as a model compound for studying the mechanism of action of various enzymes.
Propiedades
IUPAC Name |
2-ethylpyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-2-8-5(3-4-7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPUWDMYWCEVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-pyrazole-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

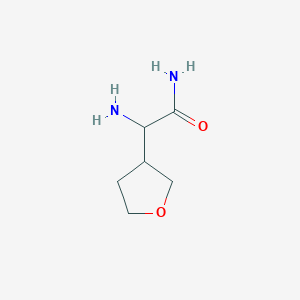


![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)
![2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B6615910.png)
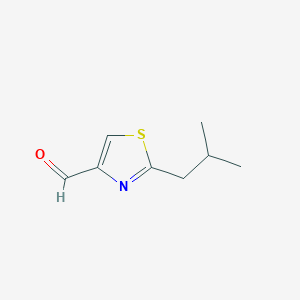
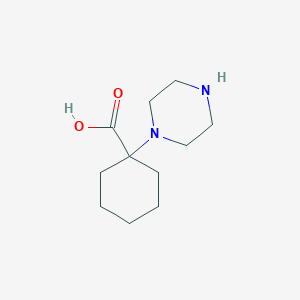
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)
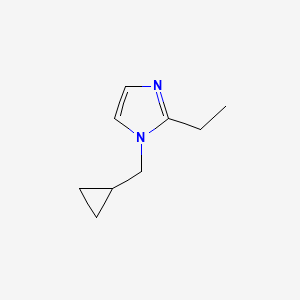
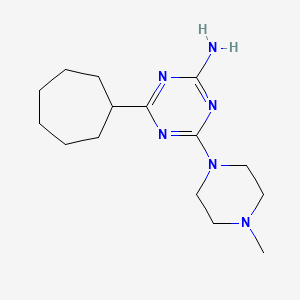

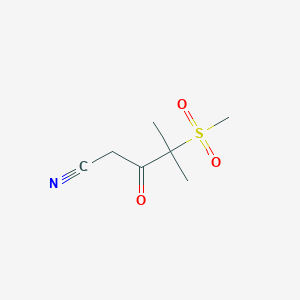
amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)
amino}-2-(pyridin-3-yl)acetic acid](/img/structure/B6615997.png)